Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one

Übersicht

Beschreibung

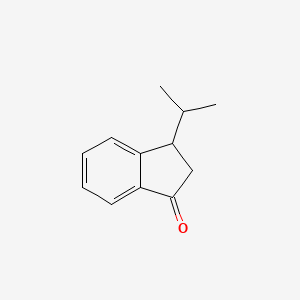

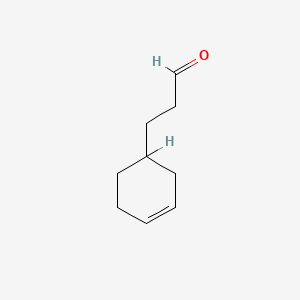

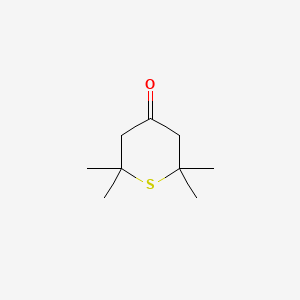

Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one is a chemical compound with the molecular formula C9H16OS and a molecular weight of 172.288 . It is also known by its CAS Registry Number: 22842-41-7 .

Synthesis Analysis

The synthesis of Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one has been studied over the last 7 years . It is commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis

The molecular structure of Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one can be represented by the IUPAC Standard InChI: InChI=1S/C9H16OS/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 .Chemical Reactions Analysis

Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters .Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one include a melting point of 60-64 °C (lit.) . It is available in the form of crystals .Wissenschaftliche Forschungsanwendungen

Synthesis and Reagent Preparation

Tetrahydro-4H-thiopyran-4-one is effectively synthesized by treating dimethyl 3,3′-thiobispropanoate, yielding over 75% yield. This compound is instrumental in the preparation of thiopyran-containing compounds, highlighting its utility in organic synthesis (Ward et al., 2007).

Surface Chemistry

In the field of surface chemistry, single-component and mixed self-assembled monolayers (SAMs) of tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) on Au(111) substrates have been prepared. These SAMs are studied for their stability and molecular packing patterns, demonstrating the compound's relevance in nano-scale surface engineering (Dabirian et al., 2005).

Organic Synthesis

Tetrahydro-4H-thiopyran-4-one is used in various organic synthesis reactions. For instance, its reaction with sulfuryl chloride produces a range of compounds like dihydrothiopyranone, which are precursors for several pyrylium dyes (Allan et al., 1977). Additionally, it plays a key role in the synthesis of polypropionates, a class of organic compounds with various applications, including drug development (Ward et al., 2000).

Novel Compounds Creation

The compound facilitates the synthesis of novel dicyanoanilines, a group of organic compounds, demonstrating the versatility of tetrahydro-4H-thiopyran-4-one in creating new chemical entities (Abaee et al., 2016).

Electrochemical Studies

Electrochemical reduction of tetraactivated 4H-thiopyrans, including tetrahydro-4H-thiopyran-4-one, leads to diastereoisomers of dihydrothiopyrans. This study is significant in understanding the electrochemical behavior of thiopyran derivatives (Rondeau et al., 1996).

Photochemistry

The compound's photoisomerization kinetics have been studied, revealing insights into the behavior of tetrasubstituted 2,4,4,6-tetraaryl-4H-thiopyrans under UV light, which is crucial for applications in photochemistry (Taghizadeh & Pirelahi, 2001).

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylthian-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OS/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAPIUWHWGPGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(S1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177390 | |

| Record name | Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22842-41-7 | |

| Record name | Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022842417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid](/img/structure/B3381315.png)